Ethyl 4-methoxy-1H-indole-2-carboxylate
Overview
Description
Ethyl 4-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are used in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of Ethyl 4-methoxy-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with appropriate reagents. One common method includes heating an intermediate in a solution of ethanolic hydrochloric acid, resulting in a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer . Industrial production methods often involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 4-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include manganese dioxide for oxidation and ethanolic hydrochloric acid for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with manganese dioxide can yield murrayanine .
Scientific Research Applications
Ethyl 4-methoxy-1H-indole-2-carboxylate has numerous scientific research applications. It is used as a reactant in the preparation of various bioactive compounds, including antiviral, anti-inflammatory, anticancer, and antimicrobial agents . Its derivatives have shown potential in treating diseases such as influenza, hepatitis C, and various cancers . Additionally, it is used in the synthesis of receptor antagonists and enzyme inhibitors, making it valuable in medicinal chemistry .
Mechanism of Action
The mechanism of action of Ethyl 4-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit viral replication by targeting viral enzymes or host cell receptors . In cancer treatment, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell growth and survival .
Comparison with Similar Compounds
Ethyl 4-methoxy-1H-indole-2-carboxylate is unique compared to other indole derivatives due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include ethyl 6-methoxy-3-methylindole-2-carboxylate and ethyl indole-2-carboxylate . These compounds share a similar indole core but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities .
Properties
IUPAC Name |
ethyl 4-methoxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)10-7-8-9(13-10)5-4-6-11(8)15-2/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQOAVNMSFGFAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466532 | |
Record name | Ethyl 4-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43142-25-2 | |
Record name | Ethyl 4-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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